Tigemonam was first synthesized in the late 1980s and has been studied extensively for its pharmacological properties. It is classified as a monobactam due to its unique beta-lactam structure, which distinguishes it from penicillins and cephalosporins. Monobactams are characterized by their single beta-lactam ring and are particularly effective against aerobic Gram-negative bacteria.
The synthesis of tigemonam involves several key steps, primarily focusing on the formation of the beta-lactam ring. The general synthetic route includes:
Industrial production is optimized for high yield and purity, employing techniques such as:
Tigemonam participates in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Tigemonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, tigemonam disrupts cell wall integrity, leading to bacterial lysis and death.
The mechanism involves:
This mode of action makes tigemonam particularly effective against Gram-negative bacteria .
Tigemonam exhibits several notable physical and chemical properties:
Relevant data includes melting point ranges and solubility profiles that are critical for formulation development .
Tigemonam has been explored for various scientific applications, particularly in microbiology and pharmacology:
The ongoing research into tigemonam's efficacy against emerging bacterial threats highlights its potential role in future therapeutic strategies .
Tigemonam (chemical name: 2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid; molecular formula: C₁₂H₁₅N₅O₉S₂) belongs to the monobactam class of β-lactam antibiotics. Its core structure is the 3-aminomonobactamic acid scaffold, characterized by a singular, non-fused β-lactam ring—a defining feature distinguishing monobactams from penicillins (penams) or cephalosporins (cephems). This core consists of a four-membered azetidinone ring with a sulfated N-1 position and a 3-amino group essential for antibiotic activity [2] [4] [9]. Unlike bicyclic β-lactams, the monocyclic nature of tigemonam confers intrinsic stability against enzymatic degradation while retaining the ability to acylate penicillin-binding proteins (PBPs) in Gram-negative bacteria [4] .
Table 1: Structural Comparison of Clinically Relevant Monobactams
Compound | Core Structure | N-1 Substituent | C-3 Substituent | C-4 Modification |
---|---|---|---|---|
Tigemonam | 3-Aminomonobactamic acid | Sulfate (OSO₃H) | Dihydroxyethylidene | Oxime-linked aminothiazole |
Aztreonam | 3-Aminomonobactamic acid | Sulfonate (SO₃⁻) | Methyl | Oxime-linked aminothiazole |
Carumonam | 3-Aminomonobactamic acid | Sulfonate (SO₃⁻) | Hydroxymethyl | Oxime-linked aminothiazole |
Tigemonam incorporates two critical functional group modifications that optimize its antibacterial spectrum and β-lactamase stability:
Tigemonam’s bioactivity is exquisitely dependent on its stereochemistry:
Table 2: Structure-Activity Relationships (SAR) of Tigemonam Modifications
Structural Element | Modification | Effect on Antibacterial Activity | β-Lactamase Stability |
---|---|---|---|
C-3 Stereochemistry | 3S (Natural) | MIC₉₀ vs. Enterobacteriaceae: 0.03–4 μg/mL | Resistant to TEM-1, SHV-1 |
3R (Inversion) | >512 μg/mL against most strains | Susceptible | |
Oxime Configuration | (Z)-Isomer | MIC₉₀ vs. H. influenzae: ≤0.25 μg/mL | Stable |
(E)-Isomer | 8–32-fold reduction in potency | Variable | |
N-1 Group | Sulfate (OSO₃H) | Retains activity against ceftriaxone-resistant strains | Inducer of AmpC; non-hydrolyzable |
Sulfonate (SO₃⁻) | Comparable to aztreonam | Hydrolyzed by OXA enzymes | |
C-4 Side Chain | Aminothiazole-oxime | Broad Gram-negative coverage (Proteus MIC₉₀: ≤0.5 μg/mL) [7] | Resistant |
Non-aminothiazole | Loss of anti-Enterobacteriaceae activity | Susceptible |
The stereospecificity extends to resistance profiles. Strains expressing extended-spectrum β-lactamases (ESBLs) or carbapenemases (e.g., KPC) remain susceptible to tigemonam if they lack specific efflux mechanisms. However, mutations altering PBP conformation (e.g., in Enterobacter cloacae) can confer cross-resistance to tigemonam and aztreonam [4] [7]. Against multidrug-resistant Enterobacteriaceae, tigemonam inhibits 72.7% of nosocomial isolates at ≤4 μg/mL, outperforming amoxicillin-clavulanate and cefuroxime due to its stereochemically optimized stability [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7